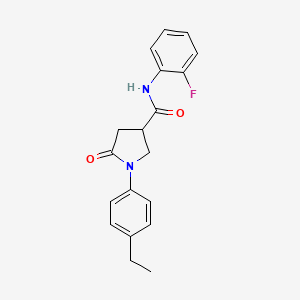![molecular formula C16H14ClFN2O2 B4940075 2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It is a small molecule drug that has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide is through the inhibition of HDAC6, a class IIb histone deacetylase that regulates various cellular processes such as protein degradation, cell motility, and stress response. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, a key component of the microtubule network, leading to disruption of the microtubule dynamics and subsequent induction of apoptosis in cancer cells. In addition, this compound has been shown to increase the levels of heat shock proteins, which play a role in protecting cells against stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits tumor growth by disrupting the microtubule dynamics. It also has neuroprotective effects by reducing the levels of toxic protein aggregates in neurodegenerative diseases. In addition, it has anti-inflammatory properties and may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which may limit its bioavailability. In addition, it has been shown to have off-target effects on other HDAC isoforms, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide. One potential direction is the development of more potent and selective HDAC6 inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the combination of this compound with other anticancer drugs to enhance its efficacy. In addition, the potential use of this compound in the treatment of other diseases such as infectious diseases and metabolic disorders should be explored. Overall, this compound has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide involves several steps, starting from the reaction of 2-chlorobenzoyl chloride with N-(2-aminoethyl)ethane-1,2-diamine to form 2-chloro-N-(2-aminoethyl)benzamide. This intermediate is then reacted with 5-fluoro-2-methylphenyl isocyanate to form this compound. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines, including multiple myeloma, lymphoma, and breast cancer. This compound has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-chloro-N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-6-7-11(18)8-14(10)20-15(21)9-19-16(22)12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWMNGDNWNJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B4939995.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940005.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4940012.png)
![N-(2-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4940019.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)

![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)

![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)

